molecular formula C15H9NO3 B13385859 4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile CAS No. 115995-27-2

4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile

Cat. No.: B13385859
CAS No.: 115995-27-2
M. Wt: 251.24 g/mol
InChI Key: FRFLVYFBIVOBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile is a chemical compound with the molecular formula C15H9NO3 . This compound is known for its unique structure, which includes a hydroxyphenyl group, an oxoacetyl group, and a benzonitrile group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Chemical Reactions Analysis

4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile can be compared with other similar compounds, such as 4-hydroxy-2-quinolones . These compounds share some structural similarities but differ in their specific chemical properties and biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile, and how do solvent choice and reaction conditions influence yield?

  • Methodology : The compound is synthesized via condensation reactions under reflux conditions. Toluene is a common solvent due to its ability to stabilize intermediates and improve reaction efficiency. Key steps include the formation of the oxo-acetyl moiety through nucleophilic addition, followed by cyclization. Optimizing reaction time (typically 12–24 hours) and temperature (80–110°C) is critical for maximizing yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • Spectroscopy : NMR (¹H/¹³C) confirms the presence of hydroxyl (-OH), carbonyl (C=O), and nitrile (C≡N) groups. IR spectroscopy validates functional group vibrations (e.g., ~2250 cm⁻¹ for C≡N).
  • Crystallography : Single-crystal X-ray diffraction resolves the planar geometry of the aromatic rings and hydrogen-bonding interactions involving the hydroxyl group. Lattice parameters and torsion angles provide insights into molecular packing .

Q. What safety protocols are recommended for handling this compound during laboratory synthesis?

  • Methodology : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers at 2–8°C to minimize degradation. In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes. Fire hazards require dry powder extinguishers due to risks of toxic fumes (e.g., HCN) .

Q. How can researchers assess the basic biological activity of this compound in vitro?

  • Methodology : Initial screening involves enzyme inhibition assays (e.g., kinase or hydrolase targets) at varying concentrations (1–100 µM). Use fluorescence-based substrates to quantify activity. Cell viability assays (MTT or resazurin) evaluate cytotoxicity in mammalian cell lines, with IC₅₀ values calculated using nonlinear regression models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • Functional Group Modifications : Replace the hydroxyl group with electron-withdrawing substituents (e.g., -F, -CF₃) to improve membrane permeability.
  • Scaffold Optimization : Introduce heterocyclic rings (e.g., indazole or morpholine) to enhance binding affinity. Validate via molecular docking against target proteins (e.g., kinases) and correlate with IC₅₀ values from biochemical assays .

Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Electron Localization Function (ELF) : Map electron density to identify regions prone to covalent interactions.
  • Fukui Indices : Quantify site-specific reactivity for designing derivatives with tailored redox properties .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Methodology :

  • Reproducibility Checks : Verify reaction conditions (solvent purity, catalyst loading) and analytical methods (HPLC purity >98%).
  • Meta-Analysis : Compare datasets from peer-reviewed studies to identify outliers. For biological assays, standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

Q. What mechanistic insights explain the compound’s role as a kinase inhibitor?

  • Methodology :

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Structural Biology : Co-crystallize the compound with target kinases (e.g., EGFR or BRAF) to visualize binding modes. Mutagenesis studies (e.g., alanine scanning) identify critical residues for interaction .

Properties

CAS No.

115995-27-2

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)-2-oxoacetyl]benzonitrile

InChI

InChI=1S/C15H9NO3/c16-9-10-1-3-11(4-2-10)14(18)15(19)12-5-7-13(17)8-6-12/h1-8,17H

InChI Key

FRFLVYFBIVOBAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.